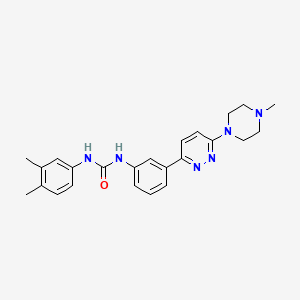
1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C24H28N6O and its molecular weight is 416.529. The purity is usually 95%.
The exact mass of the compound 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
- Diaryl urea derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects. These compounds, including some with potent inhibitory activity comparable to known anticancer agents, are highlighted as potential BRAF inhibitors for further research in cancer treatment (Jian Feng et al., 2020).
Anticonvulsant Activity
- Compounds with a urea/thiourea backbone have been synthesized and screened for anticonvulsant activity, showing effectiveness in models induced by maximal electroshock and pentylenetetrazole. These findings suggest the potential of such derivatives in developing treatments for convulsive disorders (A. Thakur et al., 2017).
Antimycobacterial Agents
- Research on 1,5-diphenylpyrrole derivatives, structurally related to the target compound, explored their effectiveness against Mycobacterium tuberculosis, identifying derivatives with potent activity. This suggests the utility of similar compounds in treating tuberculosis and related mycobacterial infections (M. Biava et al., 2008).
Antibacterial Applications
- Heterocyclic compounds containing a sulfonamido moiety, related to the urea derivatives of interest, have been synthesized and tested for their antibacterial activities, demonstrating high efficacy against various bacterial strains. Such compounds are considered promising for the development of new antibacterial agents (M. E. Azab et al., 2013).
Herbicide Action
- Pyridazinone compounds, similar in structural motifs to the compound of interest, have been studied for their herbicidal activities, elucidating their modes of action including inhibition of photosynthesis. This research provides insights into the development of new herbicides with specific action mechanisms (J. L. Hilton et al., 1969).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-17-7-8-21(15-18(17)2)26-24(31)25-20-6-4-5-19(16-20)22-9-10-23(28-27-22)30-13-11-29(3)12-14-30/h4-10,15-16H,11-14H2,1-3H3,(H2,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKCLJRJJWEUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(4-methylphenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl ether](/img/structure/B2822272.png)

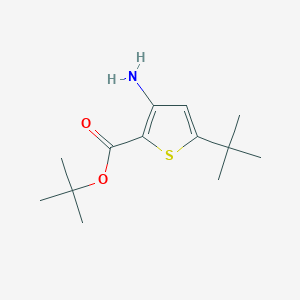
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea](/img/structure/B2822275.png)
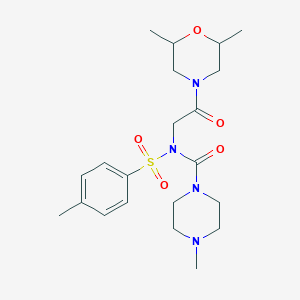
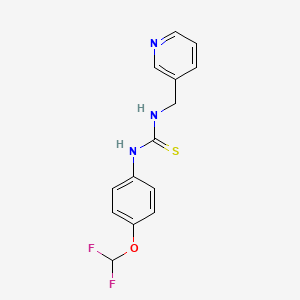

![6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2822285.png)
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2822286.png)
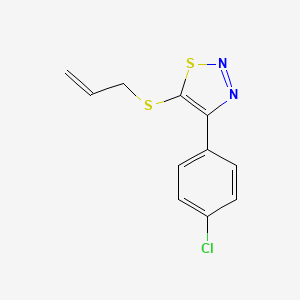
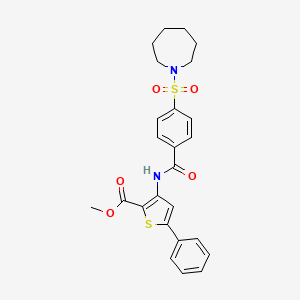
![4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2822291.png)